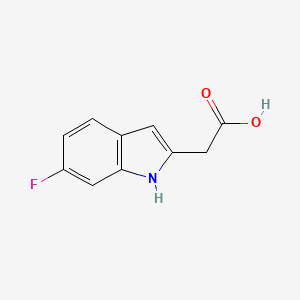

2-(6-fluoro-1H-indol-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

2-(6-fluoro-1H-indol-2-yl)acetic acid |

InChI |

InChI=1S/C10H8FNO2/c11-7-2-1-6-3-8(5-10(13)14)12-9(6)4-7/h1-4,12H,5H2,(H,13,14) |

InChI Key |

MTKNJPUSSIGRGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 6 Fluoro 1h Indol 2 Yl Acetic Acid and Analogues

Traditional and Modern Indole (B1671886) Core Construction Approaches

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with a variety of named reactions being adapted and modified to produce substituted indoles with high efficiency and selectivity.

Modified Fischer Indole Synthesis Protocols for Substituted Indoles

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a widely utilized method for the preparation of indoles. wikipedia.orgwikipedia.orgthermofisher.comtaylorandfrancis.comjk-sci.comyoutube.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgwikipedia.orgthermofisher.comtaylorandfrancis.comjk-sci.comyoutube.com For the synthesis of 6-fluoroindoles, (4-fluorophenyl)hydrazine (B109058) serves as the key starting material.

A common strategy to introduce the C2-acetic acid side chain involves the use of a keto-acid or its ester equivalent in the condensation step. For instance, the reaction of (4-fluorophenyl)hydrazine with ethyl pyruvate (B1213749) would theoretically lead to the formation of the corresponding hydrazone, which upon cyclization under acidic conditions, would yield ethyl 2-(6-fluoro-1H-indol-2-yl)carboxylate. Subsequent hydrolysis of the ester would then afford the desired 2-(6-fluoro-1H-indol-2-yl)acetic acid.

Modern modifications of the Fischer indole synthesis often focus on milder reaction conditions and the use of alternative catalysts to improve yields and regioselectivity. The Buchwald modification, for example, employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the N-arylhydrazone intermediate in situ. wikipedia.orgwikipedia.org

| Reaction | Description | Starting Materials | Key Intermediates |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgwikipedia.org | (4-fluorophenyl)hydrazine, keto-ester (e.g., ethyl pyruvate) | (4-Fluorophenyl)hydrazone |

| Japp-Klingemann Reaction | Synthesis of hydrazones from diazonium salts and β-keto esters. wikipedia.orgchemeurope.com | 4-Fluoroaniline (to form diazonium salt), β-keto ester | Arylhydrazone |

| Buchwald Modification | Palladium-catalyzed formation of N-arylhydrazones. wikipedia.orgwikipedia.org | 1-Bromo-4-fluorobenzene, hydrazone | N-Arylhydrazone |

Palladium-Catalyzed Cyclization Strategies (e.g., Larock Indole Synthesis Variants)

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including the indole nucleus. The Larock indole synthesis, a prominent example, involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This methodology offers a high degree of flexibility in introducing substituents at the C2 and C3 positions of the indole ring.

For the synthesis of this compound, a suitable starting material would be 2-iodo-4-fluoroaniline. The choice of the alkyne is critical for introducing the acetic acid side chain. An alkyne bearing an ester group, such as an alkyl 4-alkynoate, could be employed. The regioselectivity of the alkyne insertion is a key consideration in the Larock synthesis. While the reaction is versatile, the use of functionalized alkynes can sometimes lead to mixtures of regioisomers. nih.gov

| Catalyst System | Substrates | Product | Reference |

| Pd(OAc)₂ / PPh₃ / Base | o-Iodoaniline, Disubstituted Alkyne | 2,3-Disubstituted Indole | wikipedia.orgsynarchive.com |

| Ferrocene-functionalized NHC-Pd complex | o-Haloanilines, Internal Alkynes | 2,3-Disubstituted Indoles | rsc.org |

Multi-component Reaction (MCR) Approaches for Indole Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. arkat-usa.orgnih.govnih.gov Several MCRs have been developed for the synthesis of substituted indoles. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to construct the 6-fluoroindole (B127801) core with functionalities that can be later converted to the desired acetic acid side chain. For instance, an MCR could be designed to incorporate a masked carboxylic acid functionality at the C2 position.

Other named reactions that provide routes to substituted indoles and could potentially be adapted for the synthesis of the target molecule include the Nenitzescu, Reissert, and Japp-Klingemann syntheses. wikipedia.orgchemeurope.comresearchgate.netwikipedia.orgdrugfuture.comresearchgate.netwikipedia.orgresearchgate.netwikipedia.orgyoutube.comresearchgate.netmdpi.com

Regioselective Functionalization of the Indole Nucleus

The regioselective functionalization of a pre-formed indole ring is a complementary strategy to the de novo synthesis of substituted indoles. This approach allows for the introduction of various substituents at specific positions of the indole nucleus.

Strategies for C2-Alkylation/Acylation and Installation of the Acetic Acid Side Chain

The C2 position of the indole ring can be functionalized through various methods. For the installation of the acetic acid side chain on a 6-fluoroindole core, direct C2-alkylation is a plausible approach. This can be achieved by deprotonation of the N-H proton followed by reaction with a suitable electrophile. However, direct C-alkylation at the C2 position can be challenging due to the competing reactivity at the N1 and C3 positions.

A more controlled approach involves the use of a directing group on the indole nitrogen to facilitate metalation at the C2 position, followed by quenching with an electrophile. Alternatively, palladium-catalyzed C-H alkylation methods using reagents like potassium alkyltrifluoroborates have been developed for directed C-H functionalization. nih.gov

Another strategy involves the introduction of a group at the C2 position that can be subsequently converted to the acetic acid moiety. For example, a Friedel-Crafts acylation at the C2 position with a suitable acylating agent could introduce a keto group that can be further elaborated.

Selective Functionalization at C3, C4, C5, C6, and C7 Positions

The functionalization of other positions on the 6-fluoroindole nucleus can be achieved through various regioselective methods, often dictated by the electronic nature of the indole ring and the presence of directing groups.

C3-Position: The C3 position is generally the most nucleophilic site in the indole ring and is susceptible to electrophilic attack. Halogenation at the C3 position can be achieved using various halogenating agents, providing a handle for further cross-coupling reactions. chemrxiv.orgresearchgate.netnih.gov

C4, C5, C6, and C7-Positions: Functionalization of the benzene (B151609) portion of the indole ring is more challenging due to its lower reactivity compared to the pyrrole (B145914) ring. Directed ortho-metalation (DoM) has emerged as a powerful strategy to achieve regioselective functionalization at these positions. harvard.eduresearchgate.netresearchgate.net This technique involves the use of a directing group, typically attached to the indole nitrogen, which directs a metalating agent (usually an organolithium reagent) to the adjacent ortho position. Subsequent quenching with an electrophile introduces the desired functionality. For instance, a directing group on the nitrogen can facilitate metalation at the C7 position. rsc.orgnih.govchemrxiv.org Similarly, with appropriate directing groups and reaction conditions, functionalization at the C4, C5, and C6 positions can be achieved. nih.gov Electrophilic aromatic substitution reactions can also be employed, with the regioselectivity being influenced by the existing substituents on the ring. youtube.comyoutube.com

| Position | Method | Reagents/Conditions |

| C3 | Halogenation | N-Halosuccinimides, etc. chemrxiv.orgresearchgate.netnih.gov |

| C4 | Directed ortho-Metalation | N-Directing group, Organolithium reagent, Electrophile nih.gov |

| C5 | Directed ortho-Metalation | N-Directing group, Organolithium reagent, Electrophile |

| C7 | Directed ortho-Metalation | N-Directing group, Organolithium reagent, Electrophile rsc.orgnih.govchemrxiv.org |

Introduction of Fluorine at the C6 Position

The strategic placement of a fluorine atom on the indole scaffold can significantly modulate the molecule's physicochemical and biological properties. The synthesis of 6-fluoroindole derivatives can be approached in two primary ways: by direct fluorination of an existing indole ring system or by constructing the indole ring from a precursor that already contains the fluorine atom.

Direct C-H fluorination of the indole core is an attractive synthetic strategy due to its atom economy. However, achieving regioselectivity on the electron-rich indole nucleus presents a significant challenge. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position, followed by C2 and C5. Consequently, direct fluorination at the C6 position is often difficult and requires specialized methods.

Electrophilic fluorinating agents, such as Selectfluor®, are commonly used, but their application to unsubstituted indoles often results in a mixture of products or polymerization. The presence of an electron-withdrawing group on the indole ring can lower its reactivity towards fluorination, sometimes allowing for more controlled reactions. researchgate.net

A more common and reliable strategy for the synthesis of 6-fluoroindole derivatives involves a convergent approach using fluorinated building blocks. nih.gov This method constructs the indole ring from precursors that already contain the fluorine atom at the desired position, thus ensuring perfect regioselectivity.

The Fischer indole synthesis is a classic and versatile method for this purpose. wikipedia.org The synthesis of this compound can be envisioned starting from 4-fluorophenylhydrazine. This fluorinated building block is condensed with a suitable keto-acid or its ester equivalent, such as levulinic acid or an ester of 4-oxobutanoic acid, under acidic conditions. The subsequent cyclization and aromatization yield the 6-fluoroindole scaffold with the desired acetic acid side chain precursor at the C2 position. wikipedia.org

This building block approach is highly advantageous as it leverages commercially available or readily accessible fluorinated anilines and phenylhydrazines. tcichemicals.commyuchem.comossila.com The reliability and predictability of reactions like the Fischer synthesis make this the predominant method for preparing specifically substituted fluoroindoles in both academic and industrial settings. nih.gov

| Synthetic Strategy | Starting Material Example | Key Reaction | Advantage | Disadvantage |

| Regioselective Fluorination | Indole-7-carboxamide | Directing Group-Assisted C-H Activation | Atom economy, fewer steps if direct | Challenging regioselectivity, harsh conditions, potential for side reactions |

| Fluorinated Building Block | 4-Fluorophenylhydrazine | Fischer Indole Synthesis | Unambiguous regioselectivity, high yields, broad substrate scope | Requires synthesis of the fluorinated precursor if not commercially available |

Green Chemistry Principles in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically relevant molecules like indole derivatives to reduce environmental impact, improve safety, and enhance efficiency. eurekaselect.comresearchgate.net These principles focus on using less hazardous chemicals, safer solvents, and energy-efficient processes. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comnih.gov For the synthesis of indole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. tandfonline.commdpi.com

The efficiency of MAOS stems from the direct and rapid heating of the reaction mixture through the interaction of microwaves with polar molecules. This localized heating can minimize the formation of side products. Microwave technology has been successfully applied to various classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.govorganic-chemistry.org For example, a solvent-free Bischler synthesis of 2-arylindoles under microwave irradiation provides the products in good yields (52-75%) within 45-60 seconds. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Catalyst/Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Catalyst/Conditions (Microwave) | Time (Microwave) | Yield (Microwave) |

|---|---|---|---|---|---|---|

| Bischler Synthesis | Acid catalyst, reflux | Several hours | Moderate | Solvent-free, NaHCO₃ | 45-60 sec | 52-75% organic-chemistry.org |

| Pd-Catalyzed Heterocyclization | Pd(OAc)₂, Cu(OAc)₂, DMF, 80 °C | 3 hours | 72% | Pd(OAc)₂, Cu(OAc)₂, DMF | 10-30 min | >90% mdpi.com |

Reducing or eliminating the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. Solvent-free reactions and the use of water as a reaction medium are highly desirable alternatives. nih.gov

Solvent-free reactions , often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants in the absence of a solvent, minimize waste and simplify product purification. nih.govrsc.org The Michael addition of indoles to electron-deficient olefins has been effectively carried out under solvent-free conditions at room temperature using a reusable ionic liquid catalyst, yielding products in high yields within minutes. cdnsciencepub.com

Aqueous medium reactions leverage water's unique properties as a non-toxic, non-flammable, and inexpensive solvent. openmedicinalchemistryjournal.comresearchgate.net While organic substrates often have low solubility in water, the use of surfactants to create micelles can facilitate reactions, with the aqueous environment acting as a "nanoreactor". mdpi.com Various indole syntheses, including multi-component reactions to form 3-substituted indoles, have been successfully performed in water, often with the aid of catalysts that are stable in aqueous media. nih.govtandfonline.com

The use of advanced catalysts, such as enzymes (biocatalysts) and nanoparticles (nanocatalysts), offers significant advantages in terms of selectivity, efficiency, and sustainability. researchgate.net

Biocatalytic approaches utilize enzymes to perform chemical transformations under mild, aqueous conditions with high stereoselectivity. rsc.org For instance, engineered tryptophan synthases (TrpS) have been employed for the synthesis of substituted L-tryptophans from indoles and L-serine. acs.org While direct enzymatic synthesis of indole-2-acetic acids is less common, thioesterase enzymes have been identified that can facilitate challenging macrocyclizations involving an indole nitrogen, showcasing the potential for biocatalysts to perform unique transformations on the indole scaffold. acs.org

Nanocatalytic approaches involve the use of catalysts in the nanometer size range, which provides an exceptionally high surface-area-to-volume ratio, leading to enhanced catalytic activity. A key advantage of many nanocatalysts, particularly magnetic nanoparticles (MNPs), is their ease of recovery and reusability. researchgate.net MNPs functionalized with an appropriate catalytic species can be used to promote indole synthesis and then be easily removed from the reaction mixture using an external magnet, allowing for multiple reaction cycles without significant loss of activity. researchgate.net This simplifies product purification and reduces catalyst waste.

Computational and Theoretical Investigations of 2 6 Fluoro 1h Indol 2 Yl Acetic Acid

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) Calculations for Optimized Geometries and Ground State Properties

No published DFT calculations specifically for 2-(6-fluoro-1H-indol-2-yl)acetic acid were found. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic ground state properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Properties

Specific FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap for this compound, is not available in the current body of scientific literature. This information is crucial for predicting the molecule's reactivity and spectroscopic behavior.

Conformational Analysis and Energy Landscape Mapping

Exploration of Conformational Space for the Acetic Acid Side Chain

Detailed conformational analyses exploring the rotational freedom and preferred orientations of the acetic acid side chain of this compound have not been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

MEP surface analysis, which is instrumental in understanding the electrophilic and nucleophilic sites of a molecule, has not been specifically performed or published for this compound.

Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule. These descriptors are vital in the development of quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The polarity of a molecule, described by descriptors such as the dipole moment, is also a key determinant of its solubility and ability to cross biological membranes.

For this compound, the presence of the fluorine atom is expected to increase its lipophilicity compared to the non-fluorinated analog. The carboxylic acid group, on the other hand, contributes to its polarity and aqueous solubility. Computational methods can provide accurate predictions of these properties, which are essential for assessing the drug-likeness of the compound.

| Descriptor | Predicted Value | Significance |

| Calculated logP | Varies by algorithm | Influences membrane permeability and bioavailability. |

| Dipole Moment | Varies by calculation method | Indicates the overall polarity of the molecule, affecting solubility and interactions. |

| Polar Surface Area (PSA) | Varies by calculation method | Correlates with drug transport properties, including blood-brain barrier penetration. |

Steric descriptors relate to the size and shape of a molecule, while topological descriptors are derived from its two-dimensional graph representation. These descriptors are crucial for understanding how the geometry of this compound might influence its binding to a specific biological target.

The size and shape of the indole (B1671886) ring and the acetic acid side chain will dictate the steric fit within a receptor's binding pocket. Topological indices can quantify aspects of molecular branching and connectivity, which can be correlated with biological activity.

| Descriptor Type | Examples | Relevance to this compound |

| Steric | Molecular Volume, Surface Area | Determines the fit and complementarity with the binding site of a target protein. |

| Topological | Wiener Index, Randić Index | Encodes information about the size, shape, and degree of branching of the molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (target), such as a protein. These methods provide detailed insights into the binding mode and stability of the ligand-target complex.

Molecular docking studies can predict the preferred orientation of this compound when bound to the active site of a protein. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the binding affinity.

For instance, the indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the acetic acid group can act as a hydrogen bond acceptor. The aromatic indole ring can engage in π-π stacking or hydrophobic interactions with complementary residues in the protein's binding pocket. The fluorine atom can also participate in specific interactions, such as halogen bonding or hydrophobic contacts.

Hypothetical Interaction Data Table:

| Interacting Residue (Protein) | Interaction Type | Atom/Group on Ligand |

|---|---|---|

| Aspartic Acid | Hydrogen Bond | Carboxylic Acid OH |

| Phenylalanine | π-π Stacking | Indole Ring |

| Leucine | Hydrophobic Interaction | Indole Ring |

Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-target complex, revealing how the binding of this compound might induce conformational changes in the target protein. mdpi.com These simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.com

Analysis of MD trajectories can reveal changes in the protein's secondary and tertiary structure upon ligand binding, which can be crucial for its biological function. Such simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.

Structure Activity Relationship Sar Principles and Molecular Recognition of 2 6 Fluoro 1h Indol 2 Yl Acetic Acid Analogues

Role of the Indole (B1671886) Nitrogen (N1) in Biological Interaction and Chemical Reactivity

The nitrogen atom within the indole's pyrrole (B145914) ring is a key determinant of its chemical properties and biological activity. creative-proteomics.com As part of an aromatic system, this nitrogen atom influences the electron density of the entire heterocyclic structure. It can participate in electrophilic aromatic substitution reactions, making the indole nucleus a versatile scaffold in medicinal chemistry. creative-proteomics.com Furthermore, the N-H group of the indole ring is a crucial hydrogen bond donor, which can facilitate the binding of indole derivatives to biological targets like enzymes and receptors, thereby enhancing their bioavailability and solubility in biological systems. creative-proteomics.comrsc.org

Studies on various indole-based compounds have shown that substitution at the N1 position can significantly alter their biological potential. For instance, in a series of indole-based thiosemicarbazones designed as tyrosinase inhibitors, the presence of a tosyl group at the N1 position led to a marked enhancement in inhibitory activity compared to analogues with an unsubstituted N-H. nih.gov This highlights that modifications at the indole nitrogen are a critical strategy for modulating the biological effects of this class of compounds. nih.gov

Impact of N1 Substitution on Hydrogen Bonding and Receptor Affinity

The hydrogen on the indole nitrogen (N1) can act as a hydrogen bond donor, playing a direct role in molecular recognition at a receptor's active site. creative-proteomics.com The ability of the N-H group to form hydrogen bonds is exemplified in benzene-1,3,5-tricarboxamide (B1221032) (BTA) assemblies, where peripheral indole groups form a secondary hydrogen bond network that significantly stabilizes the entire helical structure. rsc.org

Table 1: Effect of N1-Alkylation on FAAH Inhibition by Indole-based Carbamates This table is illustrative, based on findings that N1-alkylation in related compounds impacts biological activity.

| N1-Substituent | Relative FAAH Inhibition | Potential Interaction Type |

|---|---|---|

| -H | Baseline | Hydrogen Bond Donor |

| -CH₃ | Modified | Hydrophobic Interaction |

Importance of the C2 Acetic Acid Moiety as a Pharmacophoric Element

The acetic acid group at the C2 position of the indole ring is a critical pharmacophoric element, meaning it is an essential feature for the molecule's biological activity. Its presence provides a key interaction point that can anchor the molecule within a receptor's binding site. In the context of developing novel HIV-1 integrase strand transfer inhibitors (INSTIs), the introduction of a carboxyl group at the C2 position of the indole scaffold was a deliberate strategy to enhance metal chelation within the enzyme's active site. rsc.orgmdpi.com This demonstrates that the C2 acetic acid moiety is not merely a passive component but an active participant in the molecular mechanism of action.

Carboxylic Acid Group's Involvement in Hydrogen Bonding and Chelation

The carboxylic acid group is a versatile functional group capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via both oxygen atoms). This dual capacity allows it to form strong and specific interactions with amino acid residues in a protein's active site. nih.gov

More significantly, in metalloenzymes, the carboxylate can act as a bidentate ligand, chelating with metal ions. In studies of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, binding mode analysis revealed that the indole core and the C2 carboxyl group were directly involved in chelating the two Mg²⁺ ions required for the enzyme's catalytic activity. rsc.orgmdpi.com This chelating interaction is fundamental to the inhibitory effect, as it blocks the normal function of the enzyme. mdpi.com

Modulation of Activity via Acetic Acid Derivatization (e.g., Esters, Amides)

The biological activity of indole acetic acids can be finely tuned by converting the carboxylic acid into its ester or amide derivatives. This derivatization alters key physicochemical properties such as polarity, solubility, and the ability to form hydrogen bonds, which in turn affects how the molecule is absorbed, distributed, and interacts with its target.

For example, research into antagonists for the CRTH2 receptor involved structural modifications of the amide portion of an indole acetic acid derivative, which led to the identification of more potent compounds. nih.gov Similarly, studies on plant hormones have shown that free indole-3-acetic acid (IAA) can be converted into amide-linked and ester forms. nih.gov The concentrations of these conjugated forms vary during different developmental stages, suggesting that derivatization is a natural mechanism for modulating hormonal activity. nih.gov This principle is widely applied in drug design to improve a compound's pharmacological profile or to create prodrugs that release the active carboxylic acid form after metabolic cleavage.

Table 2: Impact of C2-Acetic Acid Derivatization on Potential Biological Interactions

| Derivative | Key Feature Change | Consequence for Activity |

|---|---|---|

| Carboxylic Acid | H-bond donor/acceptor, chelator | Strong, direct binding to target sites |

| Ester | H-bond acceptor only, increased lipophilicity | Altered binding, potential for improved cell membrane permeability |

Influence of the C6 Fluorine Substitution on Molecular Activity

Studies on related compounds have confirmed the benefits of fluorine substitution. For instance, the introduction of a fluorine atom at the indole-6 position of an (indolylethyl)piperidine carbamate (B1207046) was shown to significantly increase its inhibitory potency against FAAH. acs.org

Electronic Effects on the Indole Core and pKa Perturbation

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing effect on the indole ring system. This effect is transmitted through both inductive (through-bond) and mesomeric (through-space) mechanisms. This withdrawal of electron density makes the entire indole nucleus more electron-deficient. mdpi.com

This electronic perturbation has several important consequences:

pKa of the Indole N-H : The electron-withdrawing fluorine atom stabilizes the conjugate base (the indolide anion) formed upon deprotonation of the N1 nitrogen. This increases the acidity of the N-H proton, thereby lowering its pKa. A lower pKa can alter the ionization state of the molecule at physiological pH and influence its hydrogen bonding capabilities.

pKa of the Acetic Acid : The inductive effect of the C6-fluoro group will also be felt by the C2-acetic acid moiety, albeit to a lesser extent. By withdrawing electron density from the ring, the fluorine atom helps to stabilize the carboxylate anion formed upon deprotonation, thus making the carboxylic acid slightly more acidic and lowering its pKa.

Receptor Interactions : The change in the electronic landscape of the indole ring can modify its interaction with receptors. For example, it can affect π-π stacking interactions with aromatic amino acid residues in a binding pocket. The altered electron distribution can also influence the strength of hydrogen bonds formed by other parts of the molecule. nih.gov

Table 3: Predicted Electronic Effects of C6-Fluorine Substitution

| Property | Effect of Fluorine | Rationale |

|---|---|---|

| Electron Density of Indole Ring | Decreased | Strong inductive and mesomeric electron withdrawal by fluorine. mdpi.com |

| pKa of Indole N-H | Decreased (more acidic) | Stabilization of the resulting anion. |

| pKa of C2-Carboxylic Acid | Decreased (more acidic) | Inductive electron withdrawal stabilizes the carboxylate anion. |

Role of Fluorine in Halogen Bonding and Lipophilicity Modulation

The incorporation of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. In the context of 2-(6-fluoro-1H-indol-2-yl)acetic acid and its analogues, the fluorine atom at the C6 position plays a critical role in modulating the molecule's physicochemical profile, primarily through its influence on lipophilicity and electronic properties rather than strong halogen bonding.

Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest in organic chemistry. mdpi.com This high electronegativity can alter the dipole moment of the entire molecule and increase the acidity of nearby functional groups through inductive effects. mdpi.com While fluorine can participate in weak halogen bonds, its small size and low polarizability make it a much weaker halogen bond donor compared to heavier halogens like chlorine, bromine, and iodine. Therefore, its primary contribution to molecular recognition in this context is more likely attributed to other interactions, such as dipole-dipole or hydrogen bond acceptance, and its significant impact on the molecule's lipophilicity.

| Property | Effect of Fluorine Substitution | Consequence for Molecular Behavior |

|---|---|---|

| Lipophilicity (logP) | Generally increases when replacing H; can decrease when replacing OH or NH2. The effect is modulated by other ring substituents. nih.govbrighton.ac.uk | Affects membrane permeability, protein binding, and solubility. |

| pKa | Increases acidity of nearby N-H or COOH groups due to strong electron-withdrawing inductive effects. mdpi.com | Alters the ionization state at physiological pH, influencing receptor interaction and solubility. |

| Metabolic Stability | Blocks sites susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com | Increases the half-life and bioavailability of the compound. |

| Molecular Conformation | Can influence puckering in adjacent rings and restrict bond rotation through steric and electronic effects. | Can lock the molecule into a bioactive conformation, enhancing binding affinity. |

| Halogen Bonding | Acts as a very weak halogen bond donor. More significant as a hydrogen bond acceptor. | Less likely to form strong, directional halogen bonds compared to heavier halogens. |

Regioselective SAR Studies on Other Indole Ring Substitutions

The indole scaffold is a privileged structure in medicinal chemistry, and its various positions offer distinct opportunities for modification to optimize biological activity. Structure-activity relationship (SAR) studies focusing on the C3, C4, C5, and C7 positions of indole-2-acetic acid analogues have revealed that even minor modifications at these sites can profoundly impact receptor binding and enzyme inhibition.

C3 Position: The C3 position of the indole ring is highly nucleophilic and a common site for functionalization. mdpi.com In the context of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, introducing various substituted anilines at the C3 position was explored to improve interactions with a hydrophobic site within the enzyme. nih.gov This modification led to derivatives with significantly improved inhibitory activity compared to the parent compound, demonstrating the importance of this position for targeting specific pockets in an enzyme's active site. nih.gov

C4, C5, and C7 Positions: The benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) is more challenging to functionalize selectively but offers critical points for interaction with biological targets. acs.orgresearchgate.netnih.gov SAR studies on bis-indole compounds designed as HIV-1 fusion inhibitors revealed that the linkage position between indole units is crucial for activity. Compounds linked through the 6–6′ positions showed potent activity, while isomers linked via 5–6′, 6–5′, or 5–5′ positions had significantly reduced activity. nih.gov This indicates a strict spatial requirement for optimal interaction with the target protein, gp41. Furthermore, in the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was found to enable a π–π stacking interaction with viral DNA, significantly enhancing inhibitory potency. nih.govrsc.org While this specific example relates to C6, it underscores the principle that substitutions on the benzene ring portion of the indole are critical for establishing specific, high-affinity interactions. Directed C-H functionalization strategies have been developed to selectively introduce groups at the C4, C5, and C7 positions, opening avenues for comprehensive SAR exploration at these less accessible sites. acs.orgresearchgate.netnih.gov

The following table summarizes representative findings on how substitutions at different indole positions affect enzyme inhibition, using HIV-1 integrase as an example system.

| Position of Modification | Substituent Type | Observed Effect on IC50 | Rationale/Interaction Type |

|---|---|---|---|

| C3 | Substituted Anilines | Improved potency (lower IC50) compared to parent compound. nih.gov | Enhanced interaction with a hydrophobic pocket in the enzyme active site. nih.gov |

| C5 | Alternative linkage point for bis-indoles | Reduced activity compared to C6 linkage. nih.gov | Suboptimal molecular shape and orientation for binding to the target protein. nih.gov |

| C6 | Halogenated Benzene Ring | Markedly improved potency (IC50 of 3.11 µM). nih.gov | Effective π–π stacking interaction with viral DNA within the active site. nih.govrsc.org |

| C7 | Site for directed C-H amidation | Demonstrates feasibility for creating novel analogues for SAR studies. researchgate.net | Provides access to a previously underexplored chemical space for optimizing ligand-receptor interactions. researchgate.net |

Stereochemical Considerations in the Design of Active Analogues

Stereochemistry plays a pivotal role in the interaction between small molecules and their biological targets, which are inherently chiral environments composed of L-amino acids and D-sugars. For analogues of this compound, the introduction of one or more chiral centers can lead to stereoisomers (enantiomers or diastereomers) with dramatically different biological activities, a phenomenon known as stereoselectivity.

Even if the parent compound is achiral, modifications, particularly to the acetic acid side chain or by creating complex fused ring systems, can introduce chirality. The spatial arrangement of substituents determines the molecule's three-dimensional shape, which must be complementary to the topography of the receptor binding pocket or enzyme active site for effective interaction.

Research on chiral compounds has shown that differences in activity between stereoisomers can arise from several factors:

Differential Binding Affinity: One enantiomer may fit snugly into a binding site, allowing for optimal hydrophobic, hydrogen bonding, and electrostatic interactions, while its mirror image (the other enantiomer) may fit poorly or not at all.

Stereoselective Uptake: The transport of molecules across cell membranes can be mediated by chiral protein transporters that preferentially recognize one stereoisomer over another. mdpi.com

Differential Metabolism: Enzymes responsible for drug metabolism are also chiral and may metabolize one stereoisomer more rapidly than the other, leading to different pharmacokinetic profiles.

Advanced Analytical Techniques in 2 6 Fluoro 1h Indol 2 Yl Acetic Acid Research

Spectroscopic Methods for Structure Elucidation and Mechanistic Insights

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, chemists can map out connectivity, identify functional groups, and gain insight into the electronic and conformational properties of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity of a molecule in solution. For 2-(6-fluoro-1H-indol-2-yl)acetic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the indole (B1671886) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom at the C6 position would influence the signals of adjacent protons (H5 and H7) through spin-spin coupling, resulting in doublet of doublets patterns. The methylene (B1212753) protons (-CH₂) of the acetic acid group would likely appear as a singlet around δ 3.7-4.0 ppm, and the proton on the indole nitrogen (N-H) would present as a broad singlet at a downfield shift (δ > 10 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 170 ppm). The carbon atom bonded to fluorine (C6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic marker. Other aromatic carbons would appear between δ 100-140 ppm.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons, confirming assignments. nih.gov Correlation Spectroscopy (COSY) would establish proton-proton coupling networks within the aromatic ring, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, for instance, between the methylene protons and the indole C2 and carbonyl carbons.

Solid-State NMR: While less common for routine analysis, solid-state NMR would be valuable for studying the compound in its crystalline form, providing insights into polymorphism and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Predicted NMR Data for this compound (in DMSO-d₆)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Degradation Pathway Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.

Structural Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound (C₁₀H₈FNO₂). The measured mass would be compared to the calculated exact mass (193.0539 g/mol ) to provide unambiguous confirmation of the molecular formula.

Fragmentation and Degradation Analysis: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and for identifying metabolites or degradation products. nih.govjabonline.in In MS/MS, the molecular ion (parent ion) is isolated and fragmented by collision with an inert gas. For indole acetic acids, a characteristic fragmentation pathway is the loss of the carboxymethyl group (-CH₂COOH) or decarboxylation (-COOH). The most common and abundant fragment for many indole acetic acids is the stable quinolinium-type cation at m/z 130, resulting from the loss of the entire acetic acid moiety. jabonline.intandfonline.com Analyzing the fragmentation patterns of potential impurities or degradation products can help elucidate their structures.

Predicted Mass Spectrometry Fragments

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1700 cm⁻¹), an N-H stretch from the indole ring (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and a C-F stretch (~1100-1250 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the indole ring would be prominent in the Raman spectrum. Conformational studies can be performed by analyzing shifts in vibrational frequencies under different conditions. nih.gov

Predicted Vibrational Frequencies

UV-Visible and Fluorescence Spectroscopy for Quantitative Analysis and Binding Studies

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are highly useful for quantitative analysis.

UV-Visible Spectroscopy: The indole ring is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be expected to show two main absorption bands, characteristic of the ¹Lₐ and ¹Lₑ transitions of the indole nucleus, typically appearing around 220 nm and 280 nm. nih.govresearchgate.net The position and intensity of these bands are sensitive to substitution and solvent polarity. nih.gov This technique is often used with HPLC for quantitative detection.

Fluorescence Spectroscopy: Many indole derivatives are naturally fluorescent. Upon excitation at its absorption maximum (~280 nm), the compound would likely exhibit fluorescence emission at a longer wavelength (~340-360 nm). This property is highly sensitive to the local environment, making fluorescence spectroscopy a valuable tool for studying binding interactions with proteins or other macromolecules, where changes in fluorescence intensity or wavelength can indicate a binding event.

Predicted UV-Visible Absorption Maxima (in Methanol)

Chromatographic Techniques for Purity, Reaction Monitoring, and Isolation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is the primary method for assessing purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is the most widely used analytical technique for purity determination and quantitative analysis in pharmaceutical and chemical research. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach.

Methodology: In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of indole acetic acid derivatives is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov An acid, such as formic acid or acetic acid, is usually added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. mdpi.comresearchjournal.co.in

Advanced Detection: While a standard UV detector set at one of the absorption maxima (e.g., 280 nm) is common, more advanced detectors provide richer information. A photodiode array (PDA) detector captures the entire UV spectrum for the eluting peak, which can help in peak identification and purity assessment. Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS, allowing for the confident identification of even minor impurities. jabonline.in

Example of a Hypothetical HPLC Method

Table of Compound Names

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For a compound like this compound, which has a moderate molecular weight and contains a polar carboxylic acid group, derivatization is often a necessary step to increase its volatility and thermal stability for GC-MS analysis.

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. This process replaces the acidic proton with a non-polar TMS group, making the molecule more amenable to GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the derivatized this compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern of the TMS-derivatized this compound would be expected to show characteristic losses. For instance, a common fragmentation of TMS esters is the loss of a methyl group (CH₃, -15 Da) or a trimethylsilyl group ((CH₃)₃Si, -73 Da). The indole ring itself can also undergo characteristic fragmentation. The presence of a fluorine atom would also be evident in the mass spectrum, as fluorine is monoisotopic.

Hypothetical GC-MS Data for TMS-Derivatized this compound:

| Parameter | Value |

| Compound Name | This compound, TMS ester |

| Molecular Formula | C₁₃H₁₆FNO₂Si |

| Molecular Weight | 265.35 g/mol |

| Retention Time | Dependent on column and conditions |

| Major Fragment Ions (m/z) | 265 (M⁺), 250 (M-15)⁺, 192 (M-73)⁺, 146 (Indole fragment) |

This data is illustrative and based on typical fragmentation patterns of similar compounds.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

To understand how this compound exerts its biological effects, it is crucial to determine its three-dimensional structure when bound to its target protein. X-ray crystallography is a powerful technique for this purpose. The first step in this process is to obtain high-quality crystals of the protein-ligand complex, a process known as co-crystallization.

Co-crystallization can be achieved through various methods, including vapor diffusion (hanging drop or sitting drop), microbatch, and dialysis. In a typical hanging drop experiment, a small volume of a concentrated solution containing both the purified target protein and an excess of this compound is mixed with a precipitant solution. This drop is then suspended over a larger reservoir of the precipitant solution. The slow evaporation of water from the drop to the reservoir gradually increases the concentration of the protein, ligand, and precipitant, hopefully leading to the formation of well-ordered crystals.

Once suitable crystals are obtained, they are exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing this pattern, researchers can calculate the electron density map of the molecule and build a detailed three-dimensional model of the protein-ligand complex.

In cases where obtaining high-quality crystals for X-ray crystallography is challenging, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes.

Illustrative Co-crystallization Screening Conditions for a Hypothetical Protein Target:

| Condition | Protein Concentration (mg/mL) | Ligand Concentration (mM) | Precipitant | Temperature (°C) |

| 1 | 10 | 1 | 0.1 M Tris pH 8.5, 20% PEG 8000, 0.2 M NaCl | 20 |

| 2 | 10 | 1 | 0.1 M HEPES pH 7.5, 1.5 M Li₂SO₄ | 20 |

| 3 | 5 | 0.5 | 0.1 M Citrate pH 5.6, 2.0 M (NH₄)₂SO₄ | 4 |

| 4 | 5 | 0.5 | 0.1 M MES pH 6.5, 30% PEG 4000, 0.1 M MgCl₂ | 4 |

This table represents a typical set of initial screening conditions and would be expanded for a full screening experiment.

Biophysical Techniques for Ligand-Target Binding Characterization

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of a mobile analyte (in this case, this compound) to a stationary ligand (the target protein) immobilized on a sensor chip. nih.gov This technique provides quantitative information about the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. nih.gov

In an SPR experiment, the target protein is first immobilized on the surface of a sensor chip. Then, a solution containing this compound at a specific concentration is flowed over the chip surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).

The resulting sensorgram shows the association phase, where the SPR signal increases as the ligand binds to the protein, followed by a dissociation phase, where the ligand is washed off and the signal decreases. By fitting these curves to kinetic models, the association and dissociation rate constants can be determined. A higher association rate and a lower dissociation rate result in a stronger binding affinity (lower K₋).

Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein:

| Parameter | Value |

| Association Rate (kₐ) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | 5.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (K₋) | 20 nM |

This data is illustrative and represents a moderately high-affinity interaction typical for a drug candidate.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. springernature.com This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of binding. springernature.comwikipedia.org

In an ITC experiment, a solution of the ligand, this compound, is titrated in small aliquots into a sample cell containing the target protein. nih.gov Each injection of the ligand results in a small heat change, which is measured by the instrument. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases until no further heat is absorbed or released.

The resulting thermogram is a plot of heat change per injection versus the molar ratio of ligand to protein. By integrating the peaks and fitting the data to a binding model, the thermodynamic parameters can be extracted. The enthalpy change (ΔH) provides information about the changes in bonding during the interaction, while the entropy change (ΔS) reflects the changes in the disorder of the system, such as conformational changes and the release of water molecules from the binding interface. Together, these parameters provide a complete thermodynamic profile of the binding event, offering deep insights into the driving forces of the interaction. nih.gov

Hypothetical ITC Thermodynamic Data for the Interaction of this compound with a Target Protein:

| Thermodynamic Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Association Constant (Kₐ) | 5.0 x 10⁷ M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | +5.2 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -10.0 kcal/mol |

This data is illustrative and suggests an enthalpically driven binding event with a favorable entropic contribution.

Derivatization Strategies and Applications As Chemical Probes and Scaffolds in Research

Chemical Modifications of the Acetic Acid Moiety

The carboxylic acid group is a primary target for derivatization, as its polarity significantly influences the molecule's ability to cross cellular membranes. Converting the acid to esters or amides can mask this polarity, altering the compound's pharmacokinetic profile and enabling its use in a broader range of biological applications.

Esterification of the carboxylic acid is a common prodrug strategy used to enhance the lipophilicity and, consequently, the cell membrane permeability of a parent drug. nih.gov The underlying principle is to temporarily mask the polar carboxylic acid group with a more lipophilic ester group. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester, releasing the active carboxylic acid form of the molecule. nih.gov

Table 1: Examples of Ester Modifications and Their Rationale in Prodrug Design

| Ester Group | Rationale | Expected Outcome |

| Methyl/Ethyl Ester | Increase lipophilicity with minimal steric bulk. | Enhanced passive diffusion across cell membranes. |

| tert-Butyl Ester | Provide steric hindrance to slow enzymatic hydrolysis. | Increased half-life in circulation, potentially slower release of the active drug. |

| Amino Acid Ester | Utilize amino acid transporters for active uptake. | Improved cell-specific targeting and uptake. |

| PEGylated Ester | Increase water solubility and hydrodynamic radius. | Altered pharmacokinetic profile, potentially reduced renal clearance. |

Amidation of the carboxylic acid group offers another route to modify the properties of 2-(6-fluoro-1H-indol-2-yl)acetic acid. This reaction involves coupling the acid with an amine, often facilitated by a peptide coupling agent. This strategy is frequently used to conjugate the indole (B1671886) scaffold to larger biomolecules like peptides or synthetic polymers.

Conjugation to peptides can be used to target the molecule to specific cells or tissues that express receptors for that peptide. This targeted delivery can increase the efficacy of a compound while minimizing off-target effects. Similarly, conjugation to polymers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility and pharmacokinetic properties of the parent molecule. The formation of the amide bond is typically robust and provides a stable linkage between the indole moiety and the carrier molecule. nih.gov The process generally involves the activation of the carboxylic acid using reagents that form a highly reactive intermediate, which then readily reacts with the amine group of the peptide or polymer.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. |

| Urionium/Aminium Salts | HATU, HCTU | Forms an activated ester that is highly reactive towards amines. |

| Acid Chlorides | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acid chloride. |

N1-Substitution of the Indole Ring for Property Modulation

The nitrogen atom at the N1 position of the indole ring is another key site for derivatization. The N-H bond can be replaced with alkyl or acyl groups to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. rsc.org Such substitutions can also influence the compound's binding affinity and selectivity for its biological targets by introducing new steric or electronic interactions.

N1-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. rsc.org The choice of base and reaction conditions can be crucial for achieving selective N1-alkylation over potential C3-alkylation. This modification can significantly impact the molecule's interaction with biological targets. For example, adding a specific alkyl chain might enhance binding to a hydrophobic pocket in a protein. N1-acylation, achieved by reacting the indole with an acyl chloride or anhydride, introduces a carbonyl group that can act as a hydrogen bond acceptor, potentially altering the binding mode of the compound. These strategies are fundamental in medicinal chemistry for optimizing the pharmacological profile of indole-containing compounds. rsc.org

Introduction of Reporter Groups for Biological Imaging and Affinity Studies

To use this compound as a chemical probe, it can be functionalized with reporter groups. These groups, such as fluorescent tags or affinity labels like biotin (B1667282), allow for the visualization and identification of the molecule's interactions within a biological system.

Fluorescent tagging involves covalently attaching a fluorophore to the indole scaffold. This creates a probe that can be visualized using fluorescence microscopy, allowing researchers to track its distribution and localization within living cells in real-time. digitellinc.commdpi.com The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and spectral properties to avoid interference with cellular autofluorescence. nih.govresearchgate.net Common fluorophores can be excited by different wavelengths of light, including UV and visible light. nih.gov

Biotinylation is a powerful technique for identifying the binding partners of a molecule. A biotin molecule is attached to the indole scaffold, creating a high-affinity "bait." When this biotinylated probe is introduced into a cell lysate, it binds to its target protein(s). The resulting complex can then be captured and isolated using streptavidin-coated beads, which bind to biotin with extremely high affinity. The captured proteins can then be identified using techniques like mass spectrometry. The chemistry for attaching these tags often leverages the carboxylic acid handle, using amidation reactions to link the reporter group via a flexible spacer.

Table 3: Common Reporter Groups and Their Applications

| Reporter Group | Linkage Chemistry (Typical) | Primary Application | Detection Method |

| Fluorescein | Amide bond formation | Cellular Imaging | Fluorescence Microscopy |

| Rhodamine | Amide bond formation | Cellular Imaging | Fluorescence Microscopy |

| Nitrobenzoxadiazole (NBD) | Amide bond formation | Real-time transport imaging mdpi.com | Fluorescence Microscopy |

| Biotin | Amide bond formation | Affinity-based protein pulldown | Streptavidin-based affinity capture, followed by Western Blot or Mass Spectrometry |

Photoaffinity Labeling for Covalent Target Capture

Photoaffinity labeling is a powerful technique used to identify and study the interactions between a small molecule and its biological target, typically a protein. This method involves modifying a compound of interest with a photoreactive group. Upon exposure to ultraviolet (UV) light, this group forms a highly reactive intermediate that can create a covalent bond with amino acid residues in the immediate vicinity, thus permanently "labeling" the target protein. nih.gov

Derivatives of this compound can be strategically designed to serve as photoaffinity labels. The core structure provides a recognizable ligand portion that can guide the molecule to a specific binding site, while a synthetically introduced photoreactive moiety allows for covalent capture. Common photoreactive groups that could be incorporated into the this compound scaffold include diazirines, aryl azides, and benzophenones. nih.gov

The indole scaffold itself offers several positions for the attachment of these photoactive groups. For instance, a photoreactive group could be appended to the indole nitrogen (N-1), the C-3 position, or other positions on the benzene (B151609) ring. Alternatively, the carboxylic acid functional group can be used as a handle to attach a linker containing the photoreactive element via an amide bond. The choice of the photoreactive group and its point of attachment is critical and depends on the specific biological system being studied to minimize perturbation of the molecule's binding affinity. nih.gov

Once the photoaffinity probe binds to its target, irradiation with UV light of a specific wavelength initiates the covalent cross-linking process. For example, a diazirine-modified probe, upon photolysis, extrudes nitrogen gas to generate a highly reactive carbene intermediate, which can then insert into nearby C-H or N-H bonds of the target protein. nih.gov This covalent and irreversible binding enables the subsequent isolation, identification, and characterization of the target protein using techniques like mass spectrometry.

Table 1: Potential Photoreactive Groups for Derivatizing this compound

| Photoreactive Group | Reactive Intermediate | Key Features |

|---|---|---|

| Aryl Azide | Nitrene | Historically significant; can be activated with longer wavelength UV light, minimizing potential damage to biological samples. |

| Benzophenone | Triplet Ketone | Reacts preferentially with C-H bonds; relatively stable and less prone to intramolecular rearrangement. |

This compound as a Core Scaffold for Chemical Library Synthesis

A scaffold in medicinal chemistry refers to a core chemical structure that is common to a group of compounds. The this compound molecule is an excellent candidate for a core scaffold due to its inherent structural features that are amenable to chemical modification at multiple, distinct points. The indole core is a well-established "privileged structure," meaning it is a framework capable of binding to a variety of biological targets. frontiersin.org

The key features that make this compound a versatile scaffold are:

The Indole Ring: The N-H of the indole can be alkylated or acylated. Furthermore, electrophilic substitution reactions can occur at various positions on the ring, particularly C-3 if it is not blocked.

The Acetic Acid Side Chain: The carboxylic acid group is a crucial functional handle. It can be readily converted into a wide range of functional groups, including esters, amides, and ketones, allowing for the introduction of diverse substituents. nih.gov

The Fluoro Substituent: The fluorine atom at the C-6 position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also engage in specific interactions, like hydrogen bonding or halogen bonding, with target proteins.

These multiple points of diversification allow for the systematic modification of the core structure, leading to the generation of a large number of derivatives, collectively known as a chemical library. nih.gov Such libraries are essential tools in drug discovery for screening against biological targets to identify new hit compounds. nih.gov

Table 2: Diversification Points of the this compound Scaffold

| Position | Type of Modification | Potential Reagents/Reactions |

|---|---|---|

| N-1 (Indole) | Alkylation, Acylation, Sulfonylation | Alkyl halides, acid chlorides, sulfonyl chlorides |

| C-2 Side Chain | Amidation, Esterification | Diverse amines and alcohols |

| C-3 (Indole) | Electrophilic Substitution (if accessible) | Vilsmeier-Haack, Mannich reaction |

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry encompasses a set of techniques for the rapid synthesis of a large number of compounds. fortunejournals.com When applied to the this compound scaffold, these approaches can efficiently generate extensive chemical libraries. Parallel synthesis, a key method in this field, involves performing multiple reactions simultaneously in an array of separate reaction vessels.

A common strategy would involve the derivatization of the carboxylic acid group. In a typical workflow, this compound would be dissolved and distributed into a multi-well plate. To each well, a different amine building block and a coupling reagent would be added. This process, often automated, allows for the synthesis of a library of distinct amides in a single run. This solution-phase approach is versatile and allows for easy reaction monitoring. fortunejournals.com

Alternatively, solid-phase synthesis can be employed. Here, the indole scaffold is first anchored to an insoluble polymer resin, often via the carboxylic acid group. The resin-bound scaffold is then subjected to a series of chemical reactions to introduce diversity. A key advantage of this method is the simplified purification process, as excess reagents and by-products can be removed by simply washing the resin. fortunejournals.com For example, after coupling the scaffold to the resin, the indole nitrogen could be reacted with a set of different alkyl halides (split-and-pool synthesis) before the final compounds are cleaved from the resin. taylorandfrancis.com

These high-throughput synthesis methods enable the exploration of a vast chemical space around the this compound core, significantly accelerating the process of discovering molecules with desired biological activities. genescells.ru

Design of Focused Libraries for Specific Target Classes

While diverse libraries are useful for initial screening, focused libraries are designed to interact with a specific biological target or a family of related targets (e.g., kinases, G-protein coupled receptors (GPCRs), or proteases). thermofisher.com The design of these libraries leverages existing knowledge about the target's structure or the properties of its known ligands. nih.gov

The this compound scaffold can be used to create focused libraries by decorating it with chemical motifs known to be important for binding to a particular target class. nih.gov This rational design process often involves computational tools like molecular docking and pharmacophore modeling.

For example, to create a kinase-focused library, the scaffold could be derivatized with building blocks that mimic the hydrogen bonding pattern of ATP in the kinase hinge region. nih.gov Similarly, for a GPCR-focused library, substituents might be chosen to mimic the physicochemical properties of known GPCR ligands, often incorporating basic amines and specific hydrophobic features. enamine.net

Table 3: Example Design Strategies for Focused Libraries

| Target Class | Design Principle | Example Moieties on Scaffold |

|---|---|---|

| Kinases | Mimic ATP hinge-binding motifs | Heterocyclic amines (e.g., aminopyrimidines) attached via the acid group |

| GPCRs | Incorporate features of known ligands (e.g., basic nitrogen, lipophilic groups) | Basic amines (e.g., piperazine) and aromatic groups |

| Proteases | Introduce groups that can interact with the active site catalytic residues | Electrophilic "warheads" or groups that form key hydrogen bonds in the substrate-binding pockets |

By tailoring the diversity of the library to a specific biological question, the probability of identifying potent and selective "hit" compounds is significantly increased, making the this compound scaffold a valuable starting point for targeted drug discovery campaigns. thermofisher.com

Emerging Research Frontiers and Unexplored Avenues for 2 6 Fluoro 1h Indol 2 Yl Acetic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery Research

A significant challenge in chemical research is understanding how subtle changes to a molecule's structure affect its biological activity and its pharmacokinetic profile. Machine learning algorithms, particularly deep learning and artificial neural networks, can build sophisticated quantitative structure-activity relationship (QSAR) models. nih.gov For 2-(6-fluoro-1H-indol-2-yl)acetic acid, these in silico models can predict how modifications to the indole (B1671886) ring, the acetic acid side chain, or the fluorine substituent would impact its interaction with biological targets.

Furthermore, AI is instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, a major hurdle in the progression of candidates from the lab to clinical trials. nih.govresearchgate.net By training models on large datasets of compounds with known ADME profiles, researchers can estimate properties like solubility, permeability, metabolic stability, and potential toxicity for novel derivatives of this compound before they are even synthesized. researchgate.netljmu.ac.uk This predictive power helps to prioritize the synthesis of compounds with the most promising research profiles, saving considerable time and resources. nih.gov

Table 1: Examples of In Silico Predictions for this compound Derivatives

| Predicted Property | Computational Model Type | Research Implication |

| Target Binding Affinity | Support Vector Machine (SVM), Random Forest | Prioritizes analogues with potentially higher potency for initial synthesis and screening. |

| Aqueous Solubility | Graph Convolutional Networks | Guides structural modifications to enhance suitability for in vitro assay conditions. |

| Cell Permeability (e.g., Caco-2) | Recursive Neural Networks | Selects compounds more likely to be effective in cell-based research models. |

| Metabolic Stability (e.g., Microsomal) | Deep Neural Networks | Identifies potential metabolic liabilities on the molecule, allowing for redesign to improve stability. |

| hERG Inhibition Potential | Classification Models | Flags compounds early that may have off-target effects, guiding the design of more selective analogues. |

Beyond predicting the properties of pre-designed molecules, AI can be used for de novo design—the creation of entirely new molecules from scratch. nih.gov Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn the underlying rules of chemical structure and syntax from large databases of known molecules. nih.gov

Starting with a seed structure like this compound, these models can generate thousands of novel, chemically valid analogues. researchgate.net Researchers can constrain the generation process to optimize for specific properties, such as high predicted binding affinity for a target of interest, favorable ADME characteristics, or synthetic accessibility. academindex.comresearchgate.net This approach allows for a vast and creative exploration of the chemical space around the parent indole scaffold, potentially leading to the discovery of compounds with significantly improved properties for research applications. oup.com

Advanced Delivery Systems for In Vitro or Preclinical In Vivo Research Models

The effectiveness of a compound in a research setting can be limited by factors such as poor solubility or inability to efficiently cross cell membranes. Advanced delivery systems are being developed to overcome these limitations for indole derivatives. nih.gov

Encapsulating compounds within nanoparticles offers a promising strategy to enhance their utility in research. For a molecule like this compound, nanoparticle formulations could improve its aqueous solubility and protect it from premature degradation in complex biological media. The properties of these nanoparticles, such as size and surface charge, can be tuned to control the release of the encapsulated compound over time and facilitate its uptake into cells during in vitro experiments.

Table 2: Potential Properties of Nanoparticle-Encapsulated Indole Derivatives for Research Use

| Parameter | Description | Potential Advantage in Research Models |

| Size | Typically 10-1000 nm | Can influence cellular uptake mechanisms and biodistribution in preclinical models. |

| Polydispersity Index (PDI) | A measure of the uniformity of particle size | A low PDI indicates a more uniform formulation, leading to more reproducible experimental results. |

| Zeta Potential | The electrical charge at the particle surface | Affects formulation stability and interaction with negatively charged cell membranes. |

| Encapsulation Efficiency (%) | The percentage of the compound successfully loaded into the nanoparticle | High efficiency is crucial for delivering a sufficient concentration of the compound to the target cells or tissues. |

| Release Profile | The rate at which the compound is released from the nanoparticle | Can be designed for sustained release, allowing for prolonged effect in cell culture or preclinical models. |

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com For indole derivatives, liposomal formulations can significantly improve their performance in research settings. nih.gov Studies on other indole compounds have shown that encapsulation in liposomes can increase the compound's toxicity towards cancer cell lines in in vitro assays compared to the free compound. ssu.ac.ir This is often attributed to the liposome's ability to fuse with cell membranes, delivering its payload directly into the cytoplasm. This enhanced delivery can lead to a lower effective concentration needed in experiments, potentially reducing off-target effects and improving the therapeutic index in preclinical animal models. ssu.ac.ir

Table 3: Comparative Effects of Free vs. Liposomal Indole Compounds in a Research Model (Example Data)

| Compound Form | Effective Concentration (IC50) - 24h | Effective Concentration (IC50) - 48h | Interpretation |

| Free Indole Compound | 245.1 µg/ml | 164.8 µg/ml | Requires higher concentration to achieve a cytotoxic effect. |

| Liposomal Indole Compound | 47.2 µg/ml | 40.6 µg/ml | Significantly lower concentration needed, indicating enhanced delivery and/or potency. ssu.ac.ir |

Data derived from a study on a different indole derivative, illustrating the potential benefits of liposomal formulation. ssu.ac.ir

Synergistic Effects with Other Small Molecules in Research Models (Non-Human)

Investigating the synergistic potential of this compound with other small molecules is a compelling avenue for future research. In many complex biological systems, targeting a single pathway may be insufficient. Combination strategies can often lead to enhanced efficacy or overcome potential resistance mechanisms in experimental models.

For instance, research on the parent compound, indole-3-acetic acid, has shown synergistic effects with other molecules like homobrassinolide (B1254171) in mitigating stress in plant models. researchgate.net While mechanistically different, this highlights the principle that indole acetic acid structures can work in concert with other agents. In preclinical cancer research models, an indole derivative might be paired with an existing chemotherapeutic agent to see if it can enhance the agent's cell-killing ability or allow for a reduced concentration of the more toxic compound. nih.gov Similarly, in neurological research models, it could be combined with neurotrophic factors or other small molecules to explore potential additive or synergistic effects on neuronal health or function. mdpi.com Identifying these synergistic pairs is a key step in designing more effective therapeutic strategies for future investigation. rsc.org

Exploration of Novel Biological Targets through Phenotypic Screening in Cellular Systems